Ethyl 2-(2-methyl-1H-indol-1-yl)acetate
Overview
Description
Ethyl 2-(2-methyl-1H-indol-1-yl)acetate is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by an indole ring substituted with an ethyl acetate group at the 2-position and a methyl group at the 2-position of the indole ring. It is known for its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(2-methyl-1H-indol-1-yl)acetate typically involves the reaction of 2-methylindole with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or toluene under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol group using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl acetate group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Ethyl 2-(2-methyl-1H-indol-1-yl)ethanol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(2-methyl-1H-indol-1-yl)acetate has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-methyl-1H-indol-1-yl)acetate involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of viral replication, induction of apoptosis in cancer cells, or inhibition of microbial growth. The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
Ethyl 2-(2-methyl-1H-indol-1-yl)acetate can be compared with other indole derivatives:
Ethyl 2-(1H-indol-3-yl)acetate: Similar structure but with the ethyl acetate group at the 3-position of the indole ring.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
2-(2-methyl-1H-indol-1-yl)acetic acid: Similar structure but with a carboxylic acid group instead of an ester group.
Uniqueness: this compound is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of both the ethyl acetate and methyl groups on the indole ring can enhance its interaction with biological targets and its potential as a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
ethyl 2-(2-methylindol-1-yl)acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-3-16-13(15)9-14-10(2)8-11-6-4-5-7-12(11)14/h4-8H,3,9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHJXNQJWZCNUAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=CC2=CC=CC=C21)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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